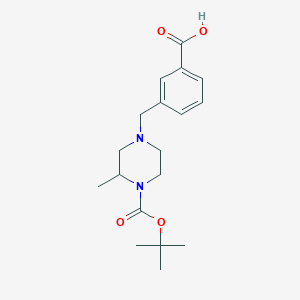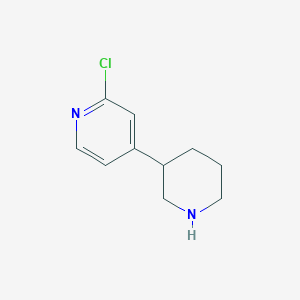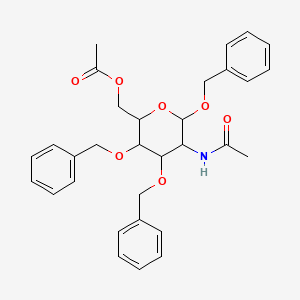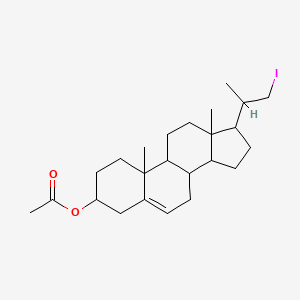
1-(3-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Carboxyphenylmethyl)-3-methyl-4-Bocpiperazine is a compound of interest in various fields of scientific research It is characterized by the presence of a carboxyphenylmethyl group attached to a piperazine ring, which is further substituted with a Boc (tert-butoxycarbonyl) protecting group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-carboxybenzyl chloride and 3-methylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Boc Protection: The resulting intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to introduce the Boc protecting group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(3-Carboxyphenylmethyl)-3-methyl-4-Bocpiperazine undergoes various chemical reactions, including:
Oxidation: The carboxyphenylmethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyphenylmethyl group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted piperazine derivatives.
科学研究应用
1-(3-Carboxyphenylmethyl)-3-methyl-4-Bocpiperazine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biochemical assays and as a ligand in receptor studies.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-(3-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine involves its interaction with specific molecular targets. The carboxyphenylmethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis.
相似化合物的比较
- 1-(3-Carboxyphenylmethyl)-3-ethyl-4-Bocpiperazine
- 1-(3-Carboxyphenylmethyl)-3-methyl-4-Bocpiperazine
Uniqueness: 1-(3-Carboxyphenylmethyl)-3-methyl-4-Bocpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc protecting group enhances its stability and versatility in synthetic applications.
属性
分子式 |
C18H26N2O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
3-[[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-13-11-19(8-9-20(13)17(23)24-18(2,3)4)12-14-6-5-7-15(10-14)16(21)22/h5-7,10,13H,8-9,11-12H2,1-4H3,(H,21,22) |
InChI 键 |
AKSVCGGFEGFWSF-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)


![(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B12288366.png)


![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288383.png)

![7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12288390.png)
![N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate](/img/structure/B12288396.png)
![6-Ethynylbenzo[d]oxazol-2(3H)-one](/img/structure/B12288407.png)
![(15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid](/img/structure/B12288410.png)

